molecular formula C15H13N3O B7471033 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide

Cat. No. B7471033
M. Wt: 251.28 g/mol
InChI Key: FFTMFCXCDVVSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-3-carboxamide compounds and has been found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide selectively inhibits the activity of ATM by binding to its kinase domain. This results in the inhibition of ATM-mediated phosphorylation of downstream targets involved in DNA damage repair. The accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and validated as a specific inhibitor of ATM activity.
However, there are also limitations to the use of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide in lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ATM activity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide as a cancer treatment.

Synthesis Methods

The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide involves the reaction of 3-bromo-1-methylindole with pyridine-3-amine, followed by the addition of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit the activity of the DNA damage response kinase ATM, which plays a crucial role in the repair of DNA damage. Inhibition of ATM activity results in the accumulation of DNA damage and ultimately leads to cell death.

properties

IUPAC Name

1-methyl-N-pyridin-3-ylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-10-13(12-6-2-3-7-14(12)18)15(19)17-11-5-4-8-16-9-11/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMFCXCDVVSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide

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